methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
Description
Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is a nitrogen-rich bicyclic heterocycle featuring a fused triazole-pyridine core. The compound is characterized by:
- A methyl carboxylate group at position 4.
- An amino substituent at position 2.
- A hydrochloride salt formulation, enhancing its solubility and stability .
This structural framework aligns it with the broader class of [1,2,4]triazolo[1,5-a]heterocycles, which are renowned for diverse biological activities, including herbicidal, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
methyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h5H,2-4H2,1H3,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXGYRITJNRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC(=NN2C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride is recognized for its ability to interact with various biological targets. The compound's structure facilitates the formation of derivatives that may exhibit enhanced biological properties. Research indicates that compounds with similar triazole and pyridine structures have demonstrated diverse biological activities such as:
- Antiviral Properties : Similar compounds have been shown to possess antiviral effects.
- Antitumor Activity : Derivatives of triazole-pyridine compounds have been investigated for their potential in cancer therapy .
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridine | Similar triazole-pyridine structure | Antiviral properties |
| Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine | Ethyl instead of methyl group | Antitumor activity |
| Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine | Specific amino and carboxyl groups | Potential anticancer agent |
Cancer Research
The compound has been the subject of extensive research concerning its anticancer properties. Studies have focused on its interactions with various biomolecules and its efficacy against different cancer cell lines. Notably:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine exhibit significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For instance:
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Derivative | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|
| Derivative A | 14.5 | 57.01 | 25.23 |
| Derivative B | 19.4 | N/A | N/A |
| Doxorubicin | 40.0 | N/A | N/A |
Drug Development and Synthesis
The synthesis of this compound can be achieved through various methods including microwave-mediated synthesis which offers an eco-friendly approach. The versatility of this compound allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Table 3: Synthesis Methods Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Microwave-Mediated Synthesis | Catalyst-free method under eco-friendly conditions | Up to 83% |
| Traditional Organic Synthesis | Conventional methods using various reagents | Variable |
Mechanism of Action
The mechanism by which methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Comparison
Key structural differences between the target compound and analogs lie in the core heterocycle , substituent types , and salt forms :
Key Observations :
Biological Activity
Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride (CAS Number: 2225136-46-7) is a nitrogen-containing heterocyclic compound with significant biological activity. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 232.67 g/mol. The compound features a unique triazole and pyridine ring structure that contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds in the triazolo-pyridine class have shown promising anticancer effects. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated the ability of related triazolo derivatives to reduce the production of interleukin-17A (IL-17A), which plays a crucial role in inflammatory responses .
- Antiviral Activity : Triazolo derivatives have been noted for their antiviral properties against various viruses including HIV and influenza viruses. The mechanism often involves the inhibition of viral replication and interference with viral protein synthesis .
- Enzyme Inhibition : Some studies have highlighted the compound's ability to inhibit enzymes such as α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption .
Case Study 1: RORγt Inhibition
In a study evaluating the inhibitory activity against RORγt (Retinoic acid receptor-related orphan receptor gamma t), a derivative showed an IC50 value of 41 nM, indicating potent activity comparable to established inhibitors. This suggests potential applications in treating autoimmune diseases where RORγt is implicated .
Case Study 2: Antidiabetic Activity
Research on triazolo-pyrimidine derivatives demonstrated significant α-glucosidase inhibition with some compounds exhibiting IC50 values lower than acarbose (104.07 mM), indicating their potential as effective antidiabetic agents .
Synthesis Methods
Several synthesis routes have been developed for this compound:
- One-Pot Synthesis : A method involving the condensation of appropriate precursors under specific conditions has been reported to yield high purity products efficiently.
- Modification of Existing Compounds : Structural modifications on known triazolo-pyridine frameworks can lead to derivatives with enhanced biological properties.
Comparative Analysis
The following table compares methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridine | Similar triazole-pyridine structure | Antiviral properties |
| Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine | Ethyl instead of methyl group | Antitumor activity |
| 2-Amino-[1,2,4]triazolo[1,5-c]pyrimidine | Different ring structure (pyrimidine) | Inhibits AXL receptor tyrosine kinase |
Q & A
Basic: What are the common synthetic routes for methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, analogous triazolopyrimidine compounds are synthesized using catalysts like TMDP (trimethylenediamine-N,N,N',N'-tetraacetic acid) in solvent mixtures (e.g., water/ethanol 1:1 v/v) under reflux conditions . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst loading : 10–15 mol% TMDP improves yield by facilitating cyclization .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirms proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- X-ray crystallography : Resolves the fused triazole-pyridine ring system and confirms hydrochloride salt formation via Cl⁻ counterion identification .
- FT-IR : Validates carboxylate (C=O stretch at 1720–1740 cm⁻¹) and amine (N–H bend at 1550–1650 cm⁻¹) functionalities .
Basic: How is the antiviral activity of this compound initially assessed in experimental settings?
Answer:
Primary antiviral screening involves:
- Plaque reduction assays : Testing inhibition of viral replication (e.g., influenza A) in MDCK cells, with IC₅₀ values calculated using dose-response curves .
- Protein binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with viral targets (e.g., neuraminidase) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental binding affinities in target interaction studies?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Molecular dynamics (MD) simulations : Simulate solvated protein-ligand systems to account for aqueous interactions .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate docking predictions .
- Cryo-electron microscopy (cryo-EM) : Resolve flexible regions in target proteins that may alter binding pockets .
Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for triazolopyridine derivatives to enhance bioactivity?
Answer:
SAR optimization involves systematic substitution:
| Position | Substituent | Impact on Activity | Example |
|---|---|---|---|
| C-2 | Amino (-NH₂) | Enhances hydrogen bonding with viral proteases | Parent compound |
| C-6 | Methyl ester | Improves membrane permeability | Methyl vs. ethyl ester analogs |
| C-7 | Halogens (Cl, Br) | Increases binding to hydrophobic pockets | 6-Chloro derivative |
| Methodology : |
- Parallel synthesis : Generate derivatives via Suzuki-Miyaura coupling for aryl substitutions.
- In vitro assays : Test against enzyme panels (e.g., kinase inhibition) to identify selectivity trends .
Advanced: What advanced crystallographic techniques address challenges in determining the conformationally flexible regions of this compound?
Answer:
Flexibility in the tetrahydro-pyridine ring complicates structure determination. Solutions include:
- High-resolution X-ray diffraction (HR-XRD) : Resolve disorder using datasets collected at 100 K with synchrotron radiation .
- Multipole refinement : Model electron density for accurate hydrogen bonding networks (e.g., NH₂⋯Cl⁻ interactions) .
- Variable-temperature XRD : Track conformational changes between 100–300 K to identify dynamic regions .
Advanced: How can researchers optimize synthetic protocols for derivatives with electron-withdrawing groups while maintaining yield?
Answer:
Electron-withdrawing groups (e.g., -CF₃, -NO₂) often reduce yields due to steric hindrance. Optimization steps:
- Catalyst selection : Use Pd(OAc)₂/XPhos for cross-couplings at C-5 .
- Microwave-assisted synthesis : Reduce reaction time (20–30 min vs. 12 hrs conventional) for nitro-substituted derivatives .
- Protecting groups : Temporarily mask the amino group with Boc (tert-butoxycarbonyl) to prevent side reactions during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
